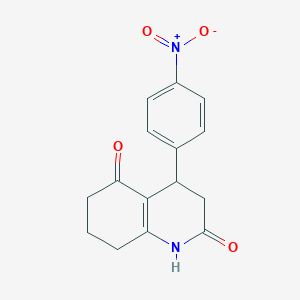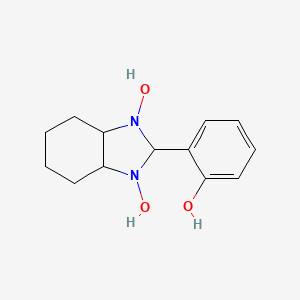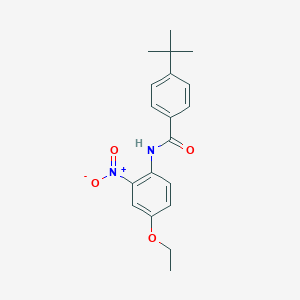
4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione is a complex organic compound that belongs to the class of quinolines This compound is characterized by the presence of a nitrophenyl group attached to an octahydroquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
科学研究应用
作用机制
The mechanism of action of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
相似化合物的比较
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
4-Nitrophenyl acetate: Used in various biochemical assays and as a substrate for enzyme reactions
Uniqueness
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione stands out due to its unique combination of a nitrophenyl group and an octahydroquinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZPZOPIXAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-N-[2-(3-pyrazol-1-ylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide](/img/structure/B5153787.png)
![N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-bromophenol](/img/structure/B5153814.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-FLUOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5153832.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)

![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide](/img/structure/B5153888.png)
